Bupivacaine-d9 N-Oxide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

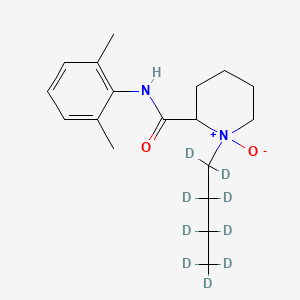

Bupivacaine-d9 N-Oxide is a stable isotope-labeled derivative of Bupivacaine, a widely used local anesthetic. The compound is characterized by the presence of deuterium atoms, which replace hydrogen atoms in the molecule. This modification is particularly useful in pharmacokinetic studies and analytical research, as it allows for precise tracking and quantification of the compound in biological systems .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of Bupivacaine-d9 N-Oxide typically involves the oxidation of Bupivacaine-d9. The process can be carried out using various oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid under controlled conditions. The reaction is generally performed in an organic solvent like dichloromethane at low temperatures to ensure the stability of the product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous quality control measures to ensure the purity and consistency of the product. The use of high-purity reagents and advanced analytical techniques is crucial in the industrial setting to meet regulatory standards .

化学反应分析

Types of Reactions: Bupivacaine-d9 N-Oxide primarily undergoes oxidation and reduction reactions. It can also participate in substitution reactions, particularly nucleophilic substitutions, due to the presence of the N-oxide functional group.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products: The major products formed from these reactions include reduced forms of Bupivacaine-d9 and various substituted derivatives, depending on the reagents used .

科学研究应用

Bupivacaine-d9 N-Oxide has several applications in scientific research:

Pharmacokinetic Studies: Used to track the distribution and metabolism of Bupivacaine in biological systems.

Analytical Chemistry: Serves as a reference standard in mass spectrometry and other analytical techniques.

Medical Research: Investigated for its potential use in developing new anesthetic formulations and understanding the metabolic pathways of Bupivacaine

作用机制

Bupivacaine-d9 N-Oxide exerts its effects by blocking sodium channels in neuronal membranes, similar to Bupivacaine. This action inhibits the initiation and propagation of nerve impulses, leading to local anesthesia. The presence of the N-oxide group may influence the compound’s pharmacokinetics and interaction with molecular targets, although detailed studies are required to fully understand these effects .

相似化合物的比较

Bupivacaine: The parent compound, widely used as a local anesthetic.

Levobupivacaine: An enantiomer of Bupivacaine with a similar mechanism of action but a better safety profile.

Ropivacaine: Another local anesthetic with a similar structure but different pharmacokinetic properties

Uniqueness: Bupivacaine-d9 N-Oxide is unique due to its stable isotope labeling, which makes it particularly valuable in research settings. This modification allows for precise tracking and quantification, providing insights that are not possible with the non-labeled compound .

生物活性

Bupivacaine-d9 N-Oxide is a deuterated derivative of bupivacaine, a widely used local anesthetic. The incorporation of deuterium allows for enhanced tracking of metabolic pathways and pharmacokinetics in biological systems. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.

This compound primarily acts as a sodium channel blocker , inhibiting the influx of sodium ions through voltage-gated sodium channels (VGSCs) in neuronal membranes. This blockade prevents the generation and conduction of nerve impulses, leading to local anesthesia. The compound also interacts with other ion channels, including NMDA receptors and calcium channels, contributing to its analgesic effects .

Key Mechanisms:

- Sodium Channel Inhibition : this compound binds to the intracellular portion of VGSCs, disrupting normal sodium ion flow and inhibiting neuronal depolarization.

- Impact on Biochemical Pathways : The compound influences the sodium-potassium pump mechanism, reducing membrane permeability to sodium ions and thereby decreasing excitability in nerve cells .

Pharmacokinetics

The pharmacokinetic profile of this compound reveals bimodal kinetics characterized by rapid uptake followed by prolonged release. Studies indicate that the compound can remain active in the system for up to 96 hours post-administration, allowing for extended analgesic effects .

Pharmacokinetic Parameters:

- Absorption : Rapid uptake within hours.

- Duration : Prolonged release observed over 96 hours.

- Metabolism : Primarily metabolized by cytochrome P450 enzymes (CYP3A4 and CYP1A2) in the liver .

Biological Effects

Research indicates that this compound exhibits various biological effects beyond local anesthesia. It has been shown to modulate nitric oxide (NO) production in neutrophils, which may influence inflammatory responses .

Notable Findings:

- Nitric Oxide Generation : In studies involving cord blood and adult neutrophils, bupivacaine exposure resulted in lower NO production compared to other local anesthetics like lidocaine and ropivacaine .

- Cellular Effects : The compound affects both neuronal and muscle cells, inhibiting action potential propagation and reducing signal transmission efficiency .

Case Studies

Several case studies have documented the clinical applications and outcomes associated with this compound:

- Epidural Analgesia : In a case study involving epidural administration of bupivacaine, patients reported significant pain relief with minimal side effects when monitored for signs of local anesthetic toxicity .

- Postoperative Pain Management : A randomized clinical trial assessed the effectiveness of liposomal bupivacaine compared to standard formulations. While not directly involving this compound, it highlights the ongoing research into optimizing bupivacaine formulations for improved pain control .

Research Applications

This compound is utilized extensively in research settings for various applications:

- Pharmacokinetic Studies : Its deuterated nature allows for precise tracking of metabolic pathways in vivo.

- Mechanistic Studies : Researchers use this compound to investigate the interactions between local anesthetics and ion channels at a molecular level.

- Formulation Development : Ongoing studies aim to develop new delivery systems that enhance the efficacy and duration of local anesthetics .

属性

IUPAC Name |

N-(2,6-dimethylphenyl)-1-(1,1,2,2,3,3,4,4,4-nonadeuteriobutyl)-1-oxidopiperidin-1-ium-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H28N2O2/c1-4-5-12-20(22)13-7-6-11-16(20)18(21)19-17-14(2)9-8-10-15(17)3/h8-10,16H,4-7,11-13H2,1-3H3,(H,19,21)/i1D3,4D2,5D2,12D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZMRWWGDLLHXQD-JOJYFGIVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[N+]1(CCCCC1C(=O)NC2=C(C=CC=C2C)C)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[N+]1(CCCCC1C(=O)NC2=C(C=CC=C2C)C)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H28N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。